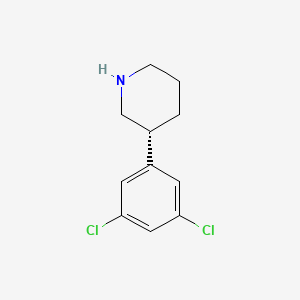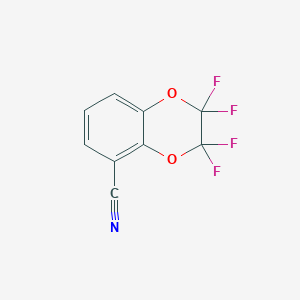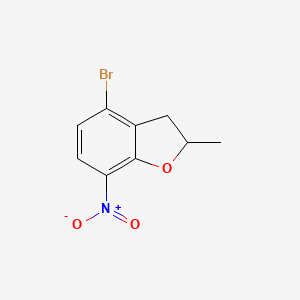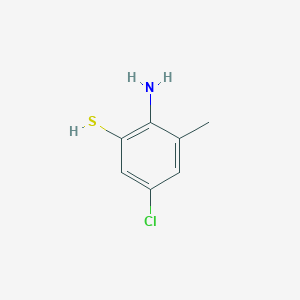
3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one is an organic compound with the molecular formula C53H70O and a molecular weight of 723.138 g/mol . This compound is characterized by its complex structure, which includes multiple phenyl and dodecylphenyl groups attached to a cyclopentadienone core. It is primarily used in advanced materials science and organic electronics due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one typically involves the reaction of 4-dodecylbenzil with 1,3-diphenylacetone in the presence of a base such as potassium tert-butoxide. The reaction is carried out in a solvent like tert-butanol at elevated temperatures (around 80°C) to facilitate the formation of the cyclopentadienone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the phenyl rings or the cyclopentadienone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Applications De Recherche Scientifique
3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one has several scientific research applications, including:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its semiconducting properties.
Materials Science: The compound is studied for its potential in creating advanced materials with unique electronic and optical properties.
Chemical Sensors: Its ability to undergo various chemical reactions makes it suitable for use in chemical sensors and detection systems.
Mécanisme D'action
The mechanism of action of 3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one involves its interaction with molecular targets through its phenyl and dodecylphenyl groups. These interactions can influence the electronic properties of the compound, making it effective in applications such as organic electronics and sensors. The pathways involved include electron transfer and conjugation effects, which enhance the compound’s semiconducting behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Bis(4-chlorophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one
- 3,4-Bis(4-methylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one
- 3,4-Bis(4-ethylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one
Uniqueness
Compared to similar compounds, 3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one is unique due to the presence of long dodecyl chains. These chains enhance its solubility in organic solvents and improve its processability in the fabrication of electronic devices. Additionally, the dodecyl groups can influence the compound’s electronic properties, making it more suitable for specific applications in organic electronics .
Propriétés
Numéro CAS |
217489-63-9 |
|---|---|
Formule moléculaire |
C53H68O |
Poids moléculaire |
721.1 g/mol |
Nom IUPAC |
3,4-bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C53H68O/c1-3-5-7-9-11-13-15-17-19-23-29-43-35-39-47(40-36-43)49-50(48-41-37-44(38-42-48)30-24-20-18-16-14-12-10-8-6-4-2)52(46-33-27-22-28-34-46)53(54)51(49)45-31-25-21-26-32-45/h21-22,25-28,31-42H,3-20,23-24,29-30H2,1-2H3 |
Clé InChI |
XMTYLOQRDZUFCF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=C(C=C3)CCCCCCCCCCCC)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-Methylcarbamoyl-2-(3-phenoxy-phenyl)-vinyl]-benzamide](/img/structure/B12844932.png)
![1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B12844940.png)

![4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene](/img/structure/B12844946.png)
![N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide](/img/structure/B12844971.png)

![2'-Vinyl-5,5',6,6',7,7',8,8'-octahydro-2,8'-biimidazo[1,2-a]pyridine](/img/structure/B12844979.png)


![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)




